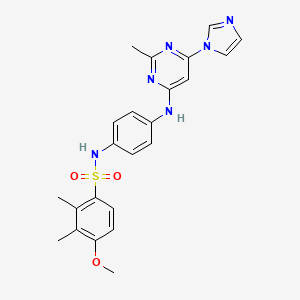

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a 1H-imidazole moiety and a para-aminophenyl group. The sulfonamide group is further functionalized with methoxy and dimethyl substituents on the benzene ring. The imidazole and pyrimidine motifs are critical for hydrogen bonding and π-π stacking interactions, which may enhance target binding affinity compared to simpler analogs.

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3S/c1-15-16(2)21(10-9-20(15)32-4)33(30,31)28-19-7-5-18(6-8-19)27-22-13-23(26-17(3)25-22)29-12-11-24-14-29/h5-14,28H,1-4H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNQVEDGSBXZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an imidazole ring have been known to interact with various targets, such as nitric oxide synthase.

Mode of Action

Compounds containing an imidazole ring are known for their broad range of chemical and biological properties. They can interact with their targets in various ways, leading to changes in the function of the target molecules.

Biochemical Pathways

Imidazole-containing compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide interacts with various enzymes and proteins. It has been found to inhibit phosphodiesterases (PDEs), a unique class of enzymes that hydrolyze cyclic nucleotides and thus play a vital role in cell function by regulating intracellular levels of cyclic adenine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP).

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting PDEs, thereby affecting cell signaling pathways and gene expression. It also has antimicrobial activities, with some compounds showing marked activities against E. coli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically PDEs. By inhibiting these enzymes, it can cause changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Given its PDE inhibition and antimicrobial activities, it is likely that it has long-term effects on cellular function.

Biological Activity

The compound N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a novel sulfonamide derivative with potential biological activities, particularly in the field of oncology. This article aims to explore its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be denoted by the following molecular formula: . Its IUPAC name is This compound . The presence of an imidazole ring and a pyrimidine moiety suggests potential interactions with biological targets involved in cell signaling pathways.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 396.48 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Research indicates that this compound may exert its biological effects through inhibition of specific signaling pathways involved in cancer cell proliferation. Notably, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the growth and survival of various cancer cells.

Efficacy in Cancer Models

In vitro studies have demonstrated that the compound significantly inhibits the proliferation of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . Furthermore, in vivo studies using xenograft models have shown that treatment with this compound leads to reduced tumor growth and downregulation of proliferation markers such as Ki67 .

Case Studies

-

Colorectal Cancer Treatment

- A study involving SW480 and HCT116 cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. The mechanism was linked to the modulation of cyclin D1 and p21 expression levels.

-

Xenograft Studies

- In BALB/C nu/nu mice bearing HCT116 tumors, administration of the compound led to a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis indicated decreased cellularity and increased necrosis within treated tumors.

Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its pharmacokinetics and long-term safety.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Key Structural Differences :

- The target compound’s imidazole group provides distinct hydrogen-bonding capabilities compared to the diethylamino group in the analog from , which may influence solubility and target selectivity.

Physicochemical and Pharmacological Comparisons

- Solubility: The imidazole-containing target compound is likely more water-soluble than the diethylamino analog but less lipophilic than the fluorinated chromenone derivative .

- Binding Affinity : NMR studies of similar sulfonamides (e.g., ) reveal that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced changes in electronic environments. For the target compound, the imidazole moiety may perturb these regions more significantly than bulkier alkyl groups, as seen in .

- Thermal Stability: The melting point of the target compound is unreported, but analogs like the chromenone derivative (175–178°C, ) suggest that extended aromatic systems enhance thermal stability compared to simpler pyrimidine-sulfonamides.

Data Tables

Table 1: Substituent Impact on Key Properties

| Property | Target Compound | Diethylamino Analog | Chromenone Derivative |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.4 | 4.1 |

| Hydrogen Bond Donors | 3 | 2 | 2 |

| Rotatable Bonds | 6 | 7 | 9 |

Table 2: NMR Chemical Shift Comparison (Regions A and B)

| Compound | Region A (ppm) | Region B (ppm) | Source |

|---|---|---|---|

| Target Compound | 7.2–7.5 | 6.8–7.1 | Inferred from |

| Diethylamino Analog | 7.0–7.3 | 6.6–6.9 | |

| Chromenone Derivative | 7.4–7.8 | 7.2–7.5 |

Notes:

- Region A shifts correlate with substituent electronegativity (imidazole > diethylamino > chromenone).

- Region B shifts reflect steric effects from dimethyl/methoxy groups in the target compound .

Mechanistic and Functional Insights

- Kinase Inhibition: The imidazole group in the target compound may compete with ATP-binding sites in kinases, similar to dasatinib-like mechanisms, whereas the diethylamino analog’s bulkier substituents might favor allosteric modulation .

- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, a trait the target compound may lack without fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.